1-diethoxyphosphoryl-2-methylpropan-1-ol
Overview
Description
1-Diethoxyphosphoryl-2-methylpropan-1-ol is an organophosphorus compound with the molecular formula C8H19O4P. It is known for its unique structure, which includes a phosphoryl group attached to a methylpropanol backbone.
Preparation Methods
The synthesis of 1-diethoxyphosphoryl-2-methylpropan-1-ol typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+RCH2X→(C2H5O)2P(O)RCH2OH
where R represents the methylpropanol group and X is a halide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Diethoxyphosphoryl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to form phosphines or other reduced phosphorus compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Diethoxyphosphoryl-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It can be used in the study of enzyme mechanisms involving phosphoryl transfer.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-diethoxyphosphoryl-2-methylpropan-1-ol involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can interact with nucleophiles, leading to the formation of new phosphorus-containing compounds. This interaction is facilitated by the electron-withdrawing nature of the phosphoryl group, which makes the phosphorus atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Diethoxyphosphoryl-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Diethyl phosphite: Lacks the hydroxyl group present in this compound.
Dimethyl phosphite: Similar structure but with methyl groups instead of ethyl groups.
Phosphoramidates: Contain a P-N bond instead of a P-O bond.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7-9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCIATHWPPJEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)C)O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242658 | |
Record name | Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74038-47-4 | |
Record name | Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74038-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, (1-hydroxy-2-methylpropyl)-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, diethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl P-(1-hydroxy-2-methylpropyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101242658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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